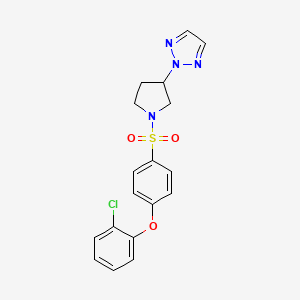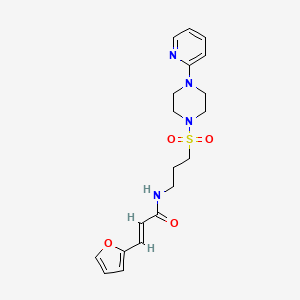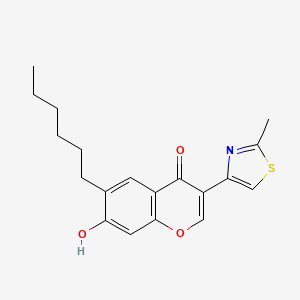
3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea, also known as BPU, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. BPU belongs to the class of urea derivatives and has been shown to exhibit potent anticancer, antifungal, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and survival. 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has been shown to inhibit the activity of protein kinases such as Src and FAK, which are involved in the regulation of cell growth, migration, and invasion. 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has been shown to exhibit potent anticancer, antifungal, and anti-inflammatory properties. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has also been shown to inhibit the growth of Candida albicans by disrupting the fungal cell membrane. In addition, 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is its potent anticancer activity against a wide range of cancer cell lines. It has also been found to exhibit antifungal and anti-inflammatory properties, making it a potential candidate for the treatment of fungal infections and inflammatory diseases. However, one of the limitations of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and toxicity of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea in humans.
Future Directions
There are several future directions for the study of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea. One area of research is the development of more efficient synthesis methods for 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea, which could lead to increased yields and lower costs. Another area of research is the optimization of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea for in vivo use, including the development of more soluble and bioavailable formulations. In addition, further studies are needed to determine the optimal dosage and toxicity of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea in humans, as well as its potential use in combination with other anticancer agents. Finally, the potential use of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea in the treatment of other diseases, such as fungal infections and inflammatory diseases, should be explored.
Synthesis Methods
The synthesis of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea involves the reaction of 4-butoxybenzaldehyde, furan-2-carbaldehyde, pyridine-2-carbaldehyde, and urea in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is purified using column chromatography or recrystallization.
Scientific Research Applications
3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has also been shown to possess antifungal activity against Candida albicans, a common fungal pathogen. In addition, 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-(4-butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-2-3-14-27-20-11-9-18(10-12-20)24-22(26)25(17-21-8-6-15-28-21)16-19-7-4-5-13-23-19/h4-13,15H,2-3,14,16-17H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQGPRJZFHFGKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2390376.png)

![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]imidazolidine-2,4-dione](/img/structure/B2390379.png)
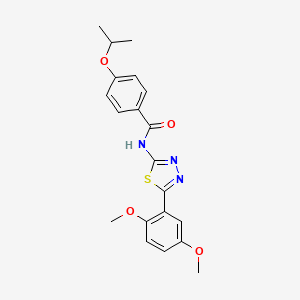
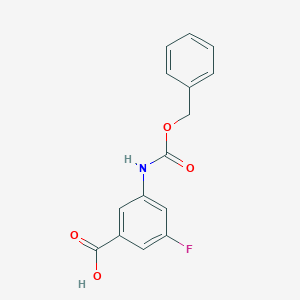

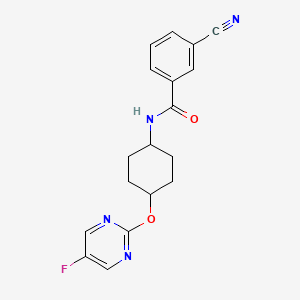
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2390388.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2390391.png)

